molecular formula C29H48O3 B585538 4β-Hydroxy Cholesterol-d7 4-Acetate CAS No. 1363529-54-7

4β-Hydroxy Cholesterol-d7 4-Acetate

Cat. No.: B585538
CAS No.: 1363529-54-7
M. Wt: 451.743
InChI Key: CPAJTVKFJMIGFR-XOBJRHKLSA-N
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Description

4β-Hydroxy Cholesterol-d7 4-Acetate is a high-purity, deuterium-labeled stable isotope standard essential for quantitative bioanalysis in metabolic research. This compound is specifically designed for use as an internal standard in mass spectrometry-based assays, such as LC-MS/MS, to enable precise and accurate measurement of endogenous 4β-hydroxycholesterol and its metabolites in biological matrices like serum and plasma. The acetate group enhances the compound's stability and alters its chromatographic properties, facilitating cleaner analytical separation. The primary research application of this compound lies in the field of drug metabolism, where 4β-hydroxycholesterol is recognized as a valuable endogenous biomarker for Cytochrome P450 3A (CYP3A) enzyme activity . Studies have shown that the concentration of 4β-hydroxycholesterol in serum correlates with the induction of CYP3A activity, for example, by drugs like carbamazepine . By using this deuterated internal standard, researchers can reliably monitor changes in CYP3A phenotype, which is crucial for understanding drug-drug interactions and individual variability in drug metabolism. Beyond its role as a CYP3A biomarker, 4β-hydroxycholesterol has emerged as a significant signaling molecule in lipid homeostasis. Recent research identifies it as a prolipogenic factor that activates the LXR-SREBP1c axis , a key pathway regulating de novo lipogenesis . It acts as a selective agonist for the Liver X Receptor (LXR), potently inducing the expression and activation of the master lipogenic transcription factor SREBP1c without affecting the related steroidogenic factor SREBP2 . This unique function positions 4β-hydroxycholesterol as a critical molecule of interest in studies of non-alcoholic fatty liver disease (NAFLD) and disorders of lipid metabolism. This product is supplied with a comprehensive Certificate of Analysis and is strictly intended for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1363529-54-7

Molecular Formula

C29H48O3

Molecular Weight

451.743

IUPAC Name

[(3S,4R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27-,28-,29-/m1/s1/i1D3,2D3,18D

InChI Key

CPAJTVKFJMIGFR-XOBJRHKLSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C

Synonyms

(3β,4β)-Cholest-5-ene-3,4-diol-d7 4-Acetate;  4β-Acetoxycholest-5-en-3β-ol-d7

Origin of Product

United States

Preparation Methods

Shibuya’s Allylic Oxidation and Acetylation Strategy

Shibuya’s original method for synthesizing 4β-hydroxycholesterol begins with cholesteryl acetate as the starting material. Allylic oxidation using selenium dioxide (SeO₂) and formic acid in dioxane at 90°C yields a mixture of 4α- and 4β-hydroxycholesterol acetates. However, this route suffers from low regioselectivity (4β:4α ≈ 3:1) and necessitates laborious chromatographic separation. For the deuterated analog, [D₇]-cholesterol is first acetylated to form [D₇]-cholesteryl acetate, which undergoes SeO₂-mediated oxidation. The resultant 4β-hydroxy-[D₇]-cholesterol acetate is isolated via flash chromatography, achieving a 28% overall yield.

Key challenges in this method include:

  • Byproduct formation : Competing oxidation at C7 and epimerization at C3 reduce yields.

  • Deuterium retention : Acidic conditions during hydrolysis risk H/D exchange, necessitating neutral pH workups.

Poza’s Bromine-Mediated Oxidation Approach

Poza’s method offers a more direct pathway by leveraging bromine and silver acetate in pyridine to oxidize deuterated cholesterol at C4. This single-step reaction selectively generates 4β-hydroxy-[D₇]-cholesterol acetate without requiring protective groups at C3. The mechanism involves bromonium ion formation at C5, followed by stereospecific hydroxylation at C4. After quenching with aqueous sodium thiosulfate, the product is extracted into ethyl acetate and purified via silica gel chromatography, yielding 93% chemical purity.

Advantages over Shibuya’s method :

  • Higher regioselectivity : Eliminates competing oxidation sites.

  • Reduced steps : Avoids intermediate hydrolysis and re-acetylation.

Starting Materials and Isotopic Incorporation

Deuterium labeling at C25, C26, and C27 positions is achieved using [D₇]-cholesterol (25,26,26,26,27,27,27-d₇), commercially available from suppliers such as Cambridge Isotope Laboratories and CDN Isotopes. Isotopic purity exceeds 98%, as confirmed by mass spectrometry.

Table 1: Characteristics of [D₇]-Cholesterol Starting Material

PropertySpecification
Molecular formulaC₂₇H₃₉D₇O₂
Isotopic purity (d₇)93.2% (by NMR)
SupplierCambridge Isotope Laboratories
Cost (per gram)~$2,500 (research-scale quantities)

Acetylation and Protection of the C4 Hydroxyl Group

The 4β-hydroxyl group is acetylated using acetic anhydride in pyridine at room temperature. This step ensures stability during subsequent purification and minimizes degradation during storage.

Optimized acetylation conditions :

  • Reagent ratio : 1.2 equivalents acetic anhydride per hydroxyl group.

  • Reaction time : 2 hours under nitrogen atmosphere.

  • Workup : Quench with ice-cold water, extract with ethyl acetate, dry over Na₂SO₄.

Post-acetylation, the crude product is purified via flash chromatography (hexane:ethyl acetate = 4:1), yielding this compound as a white solid with 94% purity by TLC.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) confirms the β-configuration at C4 through coupling constants (J₃,₄ = 3.02 Hz). Deuterium labeling eliminates signals for C25–C27 protons, while the C3 proton resonates at δ 3.52 ppm as a multiplet.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 409.70 [M+H]⁺, consistent with the molecular formula C₂₇H₃₉D₇O₃. Isotopic distribution patterns confirm 93.2% d₇ incorporation.

Table 2: Spectral Data for this compound

TechniqueKey Observations
¹H NMRδ 0.67 (s, C19-CH₃), δ 5.38 (m, C6-H)
¹³C NMRδ 73.8 (C4-OAc), δ 171.2 (acetyl carbonyl)
HRMSm/z 409.7021 (calc. 409.7018)

Challenges and Mitigation Strategies

Epimerization at C3

Prolonged exposure to acidic conditions during hydrolysis promotes C3 epimerization, converting 3β-OH to 3α-OH. Neutral workup conditions (pH 7.0–7.5) and low temperatures (0–4°C) mitigate this issue.

Deuterium Scrambling

Trace acids in reaction mixtures catalyze H/D exchange at C25–C27. Pre-drying solvents over molecular sieves and using deuterium-depleted reagents (e.g., d₀-acetic anhydride) preserve isotopic integrity.

Applications in Clinical Assays

This compound is hydrolyzed in situ to 4β-hydroxy cholesterol-d7 for use as an internal standard in LC-MS/MS assays. Its structural analogy to endogenous 4β-hydroxycholesterol ensures comparable extraction recovery and ionization efficiency, enabling accurate quantification at sub-nanomolar levels .

Chemical Reactions Analysis

Types of Reactions

4β-Hydroxy Cholesterol-d7 4-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Mechanism of Action

4β-Hydroxy Cholesterol-d7 4-Acetate exerts its effects primarily through its role as a metabolite of cholesterol. It acts as a signaling molecule that regulates cholesterol transporters in peripheral tissues. The compound activates liver X receptors, which are major regulators of lipid metabolism. This activation leads to the repression of cholesterol influx and the induction of cholesterol efflux, thereby maintaining cholesterol homeostasis .

Comparison with Similar Compounds

4β-Hydroxycholesterol (4β-HC)

  • Structural Differences : Lacks deuterium labeling and the 4-acetate group.
  • Role in Research: Acts as an endogenous biomarker for CYP3A4 induction/inhibition. Elevated 4β-HC levels correlate with CYP3A4 induction, while reductions indicate inhibition .
  • Clinical Utility : Used in drug-drug interaction (DDI) studies to assess CYP3A4 modulation. For example, weak CYP3A4 inducers like JTE-451 and JTE-761 increased the 4β-HC/total cholesterol (TC) ratio, confirming their enzymatic impact .

Key Data :

Parameter 4β-Hydroxycholesterol 4β-Hydroxy Cholesterol-d7 4-Acetate
Molecular Weight 402.65 g/mol 409.70 g/mol (deuterated)
CAS Number 17320-10-4 1363529-54-7
Purity >99% >99%
Primary Application CYP3A4 biomarker Internal standard for LC-MS/MS

4α-Hydroxycholesterol (4α-HC)

  • Structural Differences : Epimer of 4β-HC with a hydroxyl group in the α-configuration.
  • Role in Research: Non-enzymatic oxidation product of cholesterol, unaffected by CYP3A4 activity. Used to normalize 4β-HC measurements and correct for oxidative artifacts .
  • Analytical Utility : Subtracting 4α-HC from 4β-HC (4β-OHC – 4α-OHC) improves specificity for CYP3A4 activity by removing confounding oxidation effects .

Clinical Findings :

  • In chronic kidney disease (CKD) patients, 4β-OHC–4α-OHC showed comparable diagnostic accuracy (AUC = 0.83) to 4β-OHC/TC ratio (AUC = 0.83) for predicting CYP3A5*1 allele carriers .

Cholesterol-d7

  • Structural Differences : Deuterated cholesterol without hydroxyl or acetate groups.
  • Role in Research : Internal standard for cholesterol quantification. Unlike this compound, it tracks cholesterol dynamics rather than CYP3A4 activity .
  • Applications : Used in studies of membrane fluidity, lipid metabolism, and lipoprotein transport .

Comparison Highlight :

  • While both compounds are deuterated, their applications diverge: Cholesterol-d7 quantifies total cholesterol, whereas this compound specifically targets CYP3A4-related pathways .

7α-Hydroxy Cholesterol-d7

  • Structural Differences : Hydroxyl group at the 7α position instead of 4β.
  • Role in Research: Marker for bile acid synthesis and cytochrome P450 7A1 (CYP7A1) activity. Not linked to CYP3A4 .
  • Analytical Use : Less relevant to drug metabolism studies compared to this compound .

Stability and Preanalytical Considerations

  • This compound : Stable under -20°C storage; resistant to degradation due to deuterium labeling and acetate protection .
  • Endogenous 4β-HC: Requires strict sample handling (e.g., avoidance of acidic conditions, rapid freezing) to prevent oxidation. Monitoring cholesterol oxidation products (e.g., 4α-HC) is essential for data validity .

Assay Performance

  • Sensitivity: LC-MS/MS assays using this compound achieve lower limits of quantification (LLOQ) of 2.00 ng/mL for 4β-HC, outperforming immunoassays .
  • Normalization Strategies: 4β-HC/TC Ratio: Reduces interindividual variability in cholesterol levels . 4β-OHC – 4α-OHC: Minimizes oxidative artifacts, preferred in studies with prolonged sample storage .

Q & A

Q. What is the primary application of 4β-Hydroxy Cholesterol-d7 4-Acetate in analytical chemistry?

This deuterated compound is primarily used as an internal standard for quantifying endogenous 4β-hydroxycholesterol via GC- or LC-MS. Its deuterated structure minimizes isotopic interference, ensuring accurate calibration in complex biological matrices like serum or tissue homogenates .

Q. How should researchers confirm the purity and stability of this compound?

Purity (≥98%) is typically verified using HPLC with UV detection or mass spectrometry. Stability requires storage at 2–8°C in inert, light-protected containers. Batch-specific Certificates of Analysis (CoA) should be requested from suppliers to validate purity and stability over time .

Q. What methodological steps are critical for preparing this compound in biosolid or aqueous samples?

For biosolids, spike concentrations up to 120 µg/mL (120,000 ng/mL) are recommended to account for matrix interference. In aqueous samples, pre-extraction addition of sodium chloride (e.g., 30 g/L) improves recovery by mitigating lipid aggregation and enhancing solvent partitioning .

Q. How does deuterium labeling impact the chromatographic behavior of this compound?

The deuterium atoms at positions 25,26,26,26,27,27,27 introduce a slight retention time shift (~0.1–0.3 minutes) compared to non-deuterated 4β-hydroxycholesterol, enabling clear distinction in chromatograms while maintaining similar ionization efficiency in MS detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in recovery rates across different matrices (e.g., reagent water vs. field samples)?

Reagent-water matrices often exhibit poor recovery (<20%) due to the absence of natural salts and surfactants. Adding NaCl before extraction mimics field conditions, improving recovery to >50% by reducing analyte adsorption to glassware and enhancing solvent polarity .

Q. What strategies validate the accuracy of this compound in absolute quantification workflows?

Use dual calibration: (1) spike deuterated standard into homogenized tissue sections for matrix-matched calibration curves, and (2) co-analyze with a non-deuterated reference standard (e.g., pyrene-d10) to normalize ionization variability in AgLDI MSI workflows .

Q. How do co-eluting isomers (e.g., 7α-hydroxycholesterol-d7) affect quantification, and how can this be mitigated?

Isomeric interference is minimized via chromatographic optimization:

  • GC: Use high-polarity columns (e.g., DB-5MS) with slow temperature ramping (1–2°C/min).
  • LC: Employ reverse-phase C18 columns with methanol/water gradients (85–95% organic phase). Confirm peak identity via MS/MS fragmentation patterns (e.g., m/z 384 → 369 for 4β-isomer) .

Q. What are the limitations of using this compound in longitudinal studies with extended storage periods?

Degradation risks arise from autoxidation or hydrolysis of the acetate group. To mitigate:

  • Aliquot stock solutions in amber vials under nitrogen.
  • Monitor degradation via periodic LC-MS analysis of degradation markers (e.g., free 4β-hydroxycholesterol) .

Q. How should researchers address batch-to-batch variability in deuterium enrichment?

Request batch-specific CoAs to verify isotopic purity (≥98% D7). Cross-validate using NMR or high-resolution MS to detect unlabeled contaminants, which can skew quantification at low analyte concentrations .

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